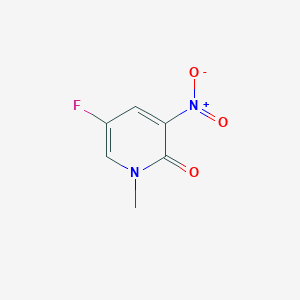

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-fluoro-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGWOLKLHVCEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

CAS Number: 1616526-85-2[1]

This technical guide serves to consolidate the available scientific and technical information on the chemical compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Section 1: Compound Identification and Properties

This compound is a fluorinated and nitrated pyridinone derivative. While detailed experimental data is scarce in publicly accessible literature, fundamental properties have been reported by chemical suppliers. A summary of this information is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1616526-85-2 | BLD Pharm[1] |

| Molecular Formula | C₆H₅FN₂O₃ | Inferred from structure |

| Molecular Weight | 174.11 g/mol | Inferred from formula |

| Synonyms | Not available | |

| Available Data | NMR, HPLC, LC-MS, UPLC | BLD Pharm[1] |

Table 1: Physicochemical Properties of this compound

Section 2: Synthesis and Experimental Protocols

A potential logical workflow for the synthesis could involve the methylation of the corresponding N-H pyridinone precursor, 5-Fluoro-3-nitropyridin-2(1H)-one (CAS: 136888-20-5). This precursor is commercially available.[2][3] The methylation of the nitrogen atom in the pyridinone ring is a common synthetic step.

Figure 1: A plausible synthetic workflow for the preparation of this compound.

Note: This represents a generalized, theoretical pathway. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, would require experimental optimization.

Section 3: Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the broader class of nitropyridines has been investigated for a range of biological activities. Nitropyridine derivatives have been explored as precursors in the synthesis of bioactive molecules with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[4] For instance, certain nitropyridine-containing compounds have shown inhibitory activity against enzymes like Janus kinase 2 (JAK2) and have been investigated for their antibacterial and antifungal properties.[4] Derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity against gram-positive bacteria.[5]

Given these precedents, it is conceivable that this compound could be investigated as a scaffold or intermediate in the development of novel therapeutic agents. However, any such potential would need to be confirmed through dedicated biological screening and mechanistic studies.

Section 4: Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific characterization is largely absent from the public domain. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, physicochemical properties, and biological activity.

For researchers and drug development professionals, this compound represents a relatively unexplored area. Future research could focus on:

-

Developing and publishing a robust and scalable synthetic protocol.

-

Conducting comprehensive characterization of its physicochemical properties.

-

Screening for biological activity across a range of therapeutic targets to identify potential applications.

The structural motifs present in this compound, namely the fluorinated and nitrated pyridinone core, suggest that it may hold potential as a building block in medicinal chemistry. Further investigation is required to elucidate its properties and potential utility.

References

- 1. 1616526-85-2|this compound|BLD Pharm [bldpharm.de]

- 2. 136888-20-5|5-Fluoro-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a fluorinated nitropyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally related analogs to present a predictive profile, including its physicochemical characteristics, a putative synthetic route, and general analytical methodologies. Furthermore, potential biological activities are discussed in the context of the broader class of nitropyridine compounds, which have shown promise in various therapeutic areas.

Introduction

This compound (CAS Number: 1616526-85-2) belongs to the class of substituted pyridinones, a structural motif present in numerous biologically active compounds. The presence of a fluorine atom, a nitro group, and an N-methylated pyridinone core suggests a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, a strong electron-withdrawing group, can modulate the reactivity of the aromatic ring and participate in key binding interactions. This guide aims to consolidate the available information and provide a foundational resource for researchers working with or considering this compound for their research endeavors.

Chemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be predicted based on its structure and data from similar compounds.

Physicochemical Data

The following table summarizes the key chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1616526-85-2 | 1 |

| Molecular Formula | C₆H₅FN₂O₃ | Calculated |

| Molecular Weight | 172.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Spectral Data

Although specific spectra for this compound are not publicly available, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] Based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the methyl group protons, and two aromatic protons on the pyridinone ring. The chemical shifts will be influenced by the fluorine and nitro substituents.

-

¹³C NMR: Resonances for the six carbon atoms, including the carbonyl carbon, the methyl carbon, and the four aromatic carbons. The carbon atoms attached to or near the fluorine and nitro groups will show characteristic shifts and coupling.

-

¹⁹F NMR: A single resonance for the fluorine atom, with coupling to adjacent protons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. However, a plausible synthetic route and general analytical methods can be outlined based on established chemical principles and procedures for related compounds.

Synthesis

A potential synthetic route to this compound could involve the N-methylation of the corresponding precursor, 5-Fluoro-3-nitropyridin-2(1H)-one.

Reaction Scheme:

Caption: Proposed N-methylation synthesis route.

Detailed Methodology (Hypothetical):

-

Dissolution: Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to deprotonate the pyridinone nitrogen.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The following diagram illustrates a general workflow for the analytical characterization of the synthesized compound.

Caption: General workflow for compound characterization.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase HPLC system with a suitable column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of nitropyridine derivatives has been investigated for various biological activities.[3] These compounds are known to act as precursors for a range of heterocyclic systems with antitumor, antiviral, and anti-neurodegenerative properties.[3]

For instance, nitropyridine-containing compounds have been explored as inhibitors of various enzymes, such as Janus kinase 2 (JAK2) and urease.[3] The nitro group can act as a key hydrogen bond acceptor or participate in other electronic interactions within the active site of a target protein.

The following diagram illustrates a hypothetical signaling pathway where a nitropyridine derivative might act as an inhibitor.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a predictive overview of its chemical properties, a plausible synthetic approach, and general analytical methods for its characterization. While specific biological data is currently lacking, the known activities of related nitropyridine compounds suggest that this molecule could be a valuable building block or lead compound for the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

In-depth Technical Guide: Molecular Weight of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise molecular weight is a fundamental parameter for a wide range of applications, including analytical characterization, stoichiometric calculations in chemical synthesis, and computational modeling.

Molecular Formula Determination

The systematic name this compound provides the necessary information to deduce its molecular formula. The core structure is a pyridin-2-one ring, which is a six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group. The substituents are a fluorine atom at position 5, a methyl group at the nitrogen atom (position 1), and a nitro group at position 3.

Based on this structural information, the molecular formula is determined to be C6H5FN2O3 .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1]

Molecular Weight = (6 × Atomic Weight of C) + (5 × Atomic Weight of H) + (1 × Atomic Weight of F) + (2 × Atomic Weight of N) + (3 × Atomic Weight of O)

Using the abridged standard atomic weights:

The calculated molecular weight is:

(6 × 12.011) + (5 × 1.008) + (1 × 18.998) + (2 × 14.007) + (3 × 15.999) = 172.108 g/mol

Data Presentation: Atomic Composition and Molecular Weight Contribution

The following table provides a detailed breakdown of the atomic composition of this compound and the contribution of each element to its total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 17 | 172.108 |

Visualization of Molecular Formula Components

The following diagram illustrates the logical relationship between the constituent elements and the final molecular formula of the compound.

Diagram of the elemental composition of this compound.

Experimental Protocols

The determination of the molecular weight of a novel compound like this compound would typically be confirmed experimentally using mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to generate molecular ions with minimal fragmentation. For this compound, ESI in positive ion mode would likely be effective, detecting the protonated molecule [M+H]+.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to four or five decimal places).

-

Data Analysis: The measured m/z value is used to calculate the experimental monoisotopic mass. This experimental mass is then compared to the theoretical monoisotopic mass calculated from the most abundant isotopes of the constituent elements. A close match (typically within 5 ppm) confirms the elemental composition and, by extension, the molecular weight.

This comprehensive guide provides the foundational data and methodologies related to the molecular weight of this compound, essential for researchers in the field of drug development and chemical synthesis.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Fluorine - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 13. #9 - Fluorine - F [hobart.k12.in.us]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Structure Elucidation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed structure elucidation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Due to the limited availability of published data for this specific compound, this guide presents a representative approach based on established chemical principles and spectroscopic data from analogous structures. It is intended to serve as a practical resource for the synthesis, purification, and characterization of this and similar fluorinated nitropyridinone compounds.

Proposed Synthesis and Purification

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-Fluoro-3-nitropyridin-2(1H)-one. The proposed synthetic workflow is outlined below.

Caption: Proposed workflow for the synthesis and characterization.

Experimental Protocol: N-Methylation

-

Reaction Setup: To a solution of 5-Fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 3.5 - 3.7 | 30 - 35 |

| C3 | - | 145 - 150 |

| C4-H | 7.8 - 8.0 | 120 - 125 |

| C5 | - | 155 - 160 (d, JCF ≈ 240-250 Hz) |

| C6-H | 8.2 - 8.4 | 130 - 135 |

Table 2: Predicted ¹⁹F NMR, Mass Spectrometry, and IR Data

| Technique | Predicted Value |

| ¹⁹F NMR Chemical Shift (δ, ppm) | -110 to -120 |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ ≈ 173.03 |

| IR Spectroscopy (cm⁻¹) | 1660-1680 (C=O), 1520-1540 (N-O asymm), 1340-1360 (N-O symm) |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and an external standard for ¹⁹F.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are to be obtained using an electrospray ionization (ESI) source in positive ion mode.

-

Infrared Spectroscopy: IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

Hypothetical Biological Activity and Signaling Pathway

Fluorinated and nitrated heterocyclic compounds are known to possess a wide range of biological activities, often acting as inhibitors of various enzymes or modulators of signaling pathways. The introduction of a fluorine atom can enhance metabolic stability and binding affinity.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

The diagram above illustrates a potential mechanism of action where this compound acts as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby modulating cellular responses such as proliferation and survival. This is a common mechanism for anti-cancer and anti-inflammatory drugs.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers. The hypothetical biological activity highlights the potential of this compound class in drug discovery and development. Further experimental validation is necessary to confirm the presented data and explore the full therapeutic potential of this molecule.

literature review of substituted nitropyridinones

An In-depth Technical Guide to Substituted Nitropyridinones

Introduction

Substituted nitropyridinones represent a promising class of heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal and agricultural chemistry. The pyridine ring is a well-established "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021. The introduction of a nitro group (NO₂) to the pyridinone scaffold can profoundly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group that can participate in various biological processes, often through its reduction to reactive intermediates. This unique combination of a pyridinone core and a reactive nitro substituent has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, herbicidal, and enzyme-inhibitory effects. This review aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyridinones, serving as a technical guide for researchers engaged in drug discovery and development.

Synthesis of Substituted Nitropyridinones and Precursors

The synthesis of substituted nitropyridinones can be achieved through various chemical strategies, often involving either the direct nitration of a pre-formed pyridinone ring or the construction of the ring from nitro-containing acyclic precursors.

Synthesis via Ring Transformation

A notable method involves a three-component ring transformation using dinitropyridone as a substrate. This approach allows for the synthesis of complex pyridine structures.

Experimental Protocol: Synthesis of Dinitropyridone

-

Methylation: Pyridine is converted to N-methylpyridinium salt by reacting with dimethyl sulfate.

-

Oxidation: The resulting salt is oxidized with potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.

-

Nitration: The 1-methyl-2-pyridone is subsequently nitrated using fuming nitric acid with sulfuric acid to yield 3,5-dinitro-1-methyl-2-pyridone.

An In-depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this molecule are not extensively documented in publicly available literature, its structural motifs—a fluorinated nitropyridine core—are present in numerous biologically active agents. This document outlines a plausible synthetic pathway, details relevant experimental protocols based on analogous reactions, and discusses the compound's potential biological significance by drawing parallels with structurally related molecules. The information is presented to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction

Substituted pyridinones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a nitro group and a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The nitro group, a strong electron-withdrawing moiety, can enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, and is also a key pharmacophore in many antimicrobial agents.[1] Fluorine, on the other hand, can improve metabolic stability, binding affinity, and lipophilicity, thereby enhancing the drug-like properties of a molecule.

This compound combines these key features, suggesting its potential as a scaffold for the development of novel therapeutics. This guide will explore the synthesis, properties, and potential applications of this compound.

Proposed Synthesis of this compound

Synthesis Pathway Overview

The proposed synthesis commences with the nitration of 2-amino-5-fluoropyridine, followed by diazotization and hydrolysis to yield 5-fluoro-3-nitropyridin-2(1H)-one. The final step involves the N-methylation of the pyridinone ring.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2-Amino-5-fluoropyridine

The initial step involves the regioselective nitration of 2-amino-5-fluoropyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, 2-amino-5-fluoropyridine is added portion-wise at a temperature maintained below 10 °C.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 10 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-fluoro-3-nitropyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-fluoropyridine | - |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |

| Temperature | 0-10 °C (addition), RT (reaction) | [2] |

| Reaction Time | Several hours | [2] |

| Work-up | Precipitation on ice, filtration | [2] |

Step 2: Diazotization and Hydrolysis to 5-Fluoro-3-nitropyridin-2(1H)-one

The amino group of 2-amino-5-fluoro-3-nitropyridine is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridinone.

Experimental Protocol:

-

2-amino-5-fluoro-3-nitropyridine is dissolved in a mixture of sulfuric acid and water at a low temperature (0-5 °C).

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred for a period at this temperature to ensure complete diazotization.

-

The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the pyridinone.

-

The product, 5-fluoro-3-nitropyridin-2(1H)-one, is isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-fluoro-3-nitropyridine | - |

| Reagents | NaNO₂, H₂SO₄, H₂O | General Diazotization |

| Temperature | 0-5 °C (diazotization), Warming (hydrolysis) | General Diazotization |

| Reaction Time | 1-2 hours | General Diazotization |

| Work-up | Extraction, drying, solvent evaporation | General Diazotization |

Step 3: N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one

The final step is the N-methylation of the pyridinone nitrogen. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol:

-

5-Fluoro-3-nitropyridin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetone.

-

A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyridinone nitrogen.

-

Methyl iodide or dimethyl sulfate is then added, and the reaction mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-3-nitropyridin-2(1H)-one | - |

| Reagents | CH₃I (or (CH₃)₂SO₄), K₂CO₃ (or NaH) | [3] |

| Solvent | DMF or Acetone | [3] |

| Temperature | Room temperature or gentle heating | [3] |

| Work-up | Quenching with water, extraction, purification | [3] |

Physicochemical Properties (Predicted)

As specific experimental data for this compound is limited, the following properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₆H₅FN₂O₃ |

| Molecular Weight | 172.12 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Melting Point | Predicted to be in the range of 150-200 °C |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the biological activities of related nitropyridine derivatives provide insights into its potential applications.

Caption: Potential biological activities and related signaling pathways.

Kinase Inhibition

Many substituted pyridines and pyridinones are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. The nitro and fluoro substituents can enhance binding to the ATP-binding pocket of kinases. Potential kinase targets could include those involved in cancer and inflammatory diseases.

Antimicrobial Activity

Nitropyridine derivatives have demonstrated significant antibacterial and antifungal properties.[4] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules, including DNA. The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity

The antiproliferative activity of nitropyridine compounds against various cancer cell lines has been reported.[5] The mechanism of action may involve the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, or the generation of reactive oxygen species.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific history and discovery are not well-documented, a plausible and efficient synthetic route can be devised based on established chemical transformations. The presence of both a nitro group and a fluorine atom suggests a high potential for diverse biological activities, including kinase inhibition, and antimicrobial and anticancer effects. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers to initiate such investigations.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one (CAS No: 1616526-85-2), a heterocyclic compound belonging to the fluorinated nitropyridinone class.[1][2] Pyridinone-containing compounds are significant in medicinal chemistry, exhibiting a wide range of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] The introduction of a fluorine atom and a nitro group to the pyridinone scaffold can modulate the molecule's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development.[6][7] This document details the compound's chemical properties, a proposed synthetic pathway based on established methodologies, expected spectroscopic characteristics, and a discussion of its potential applications in medicinal chemistry based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1616526-85-2 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |

| Molecular Weight | 172.11 g/mol | [1] |

| MDL Number | MFCD28099326 | [1] |

| Appearance | Solid (predicted/reported) | N/A |

| Storage | Inert atmosphere, Room Temperature | N/A |

Synthesis and Reactivity

The key precursor, 3-fluoro-5-nitropyridin-2-ol, can be synthesized from 3-fluoropyridin-2-ol via nitration using a mixture of nitric acid and sulfuric acid.[8] The subsequent N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Proton | Approx. δ (ppm) | Carbon | Approx. δ (ppm) |

| H-4 | 8.0 - 8.4 | C=O | 158 - 162 |

| H-6 | 7.8 - 8.2 | C-F | 155 - 159 (d, ¹JCF) |

| N-CH₃ | 3.5 - 3.8 | C-NO₂ | 140 - 145 |

| C-6 | 130 - 135 (d) | ||

| C-4 | 125 - 130 (d) | ||

| N-CH₃ | 30 - 35 |

Note: Predicted shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.

Potential Applications in Medicinal Chemistry

The this compound scaffold contains several key features that make it an attractive starting point for medicinal chemistry campaigns.

-

Pyridinone Core: The pyridinone motif is a "privileged structure" found in numerous FDA-approved drugs and biologically active compounds, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] It can act as a bioisostere for various other rings and can form crucial hydrogen bonds with biological targets.[3][4]

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to improved interactions with target proteins.

-

Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group. It can be reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR). Additionally, nitropyridine derivatives themselves have shown a range of biological activities, including anticancer, antimalarial, and herbicidal properties.[9]

Given these features, this compound is a promising intermediate for the synthesis of novel therapeutics, particularly kinase inhibitors, by leveraging the pyridinone core's ability to interact with the hinge region of kinases. The diagram below illustrates a general mechanism of a pyridinone-based kinase inhibitor.

Caption: General binding mode of a pyridinone inhibitor in a kinase ATP pocket.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on established methods for similar transformations.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 3-Fluoro-5-nitropyridin-2-ol [8]

-

To a flask maintained at 0 °C, add concentrated sulfuric acid (e.g., 4 volumes).

-

Slowly add 3-fluoropyridin-2-ol (1 equivalent) to the cooled sulfuric acid with stirring.

-

Add concentrated nitric acid (e.g., 3 volumes) dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-fluoro-5-nitropyridin-2-ol.

Step 2: Synthesis of this compound

-

Dissolve 3-fluoro-5-nitropyridin-2-ol (1 equivalent) in a suitable aprotic solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate (e.g., 1.5 equivalents), to the solution.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (e.g., 1.2 equivalents), dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

As the biological activity of this specific compound is uncharacterized, a primary screening for cytotoxicity against cancer cell lines is a logical first step.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. Add the compound solutions to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising heterocyclic building block for drug discovery. Its structure combines the biologically significant pyridinone core with a fluorine atom for potentially enhanced pharmacokinetic properties and a nitro group that serves as a versatile synthetic handle. While specific biological data for this compound is not yet published, its structural features suggest high potential for the development of novel therapeutics, particularly in oncology and infectious diseases. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related molecules.

References

- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

SMILES Notation: CN1C(=O)C(=CC(F)=C1)--INVALID-LINK--[O-]

Chemical Structure:

Compound Name: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

This guide provides a comprehensive overview of this compound, a fluorinated nitropyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs to provide a predictive yet scientifically grounded resource.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties. Data for the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, and a methylated analog, 1-Methyl-3,5-dinitropyridin-2(1H)-one, are included for comparative purposes.

| Property | 5-Fluoro-3-nitropyridin-2(1H)-one | 1-Methyl-3,5-dinitropyridin-2(1H)-one | Predicted this compound |

| Molecular Formula | C5H3FN2O3[1] | C6H5N3O5[2] | C6H5FN2O3 |

| Molecular Weight | 158.09 g/mol | 199.12 g/mol [2] | 172.11 g/mol |

| Appearance | Solid[1] | Solid[2] | Solid (predicted) |

| Melting Point | Not available | 174-178 °C[2] | Not available |

| Purity | 95% | 97%[2] | Not available |

Synthesis and Experimental Protocols

Step 1: Nitration of 5-Fluoro-2-hydroxypyridine

This step introduces the nitro group at the 3-position of the pyridinone ring.

-

Materials: 5-Fluoro-2-hydroxypyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Slowly add 5-Fluoro-2-hydroxypyridine to the cooled acid mixture while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-Fluoro-3-nitropyridin-2(1H)-one.

-

Step 2: N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one

This step introduces the methyl group onto the nitrogen atom of the pyridinone ring.

-

Materials: 5-Fluoro-3-nitropyridin-2(1H)-one, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and an appropriate solvent (e.g., acetone, DMF).

-

Procedure:

-

Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one in the chosen solvent.

-

Add the base to the solution and stir for a short period to form the corresponding salt.

-

Add the methylating agent dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Potential Biological Activity and Therapeutic Relevance

Nitropyridine derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3] The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.

Given the structural similarities to other biologically active fluorinated and nitrated heterocyclic compounds, this compound is a candidate for investigation in the following areas:

-

Anticancer Agents: Many nitropyridine-containing compounds have been investigated for their potential as anticancer drugs.

-

Antimicrobial Agents: The combination of the pyridine ring, a nitro group, and a fluorine atom suggests potential for antibacterial and antifungal activity.

-

Kinase Inhibitors: Substituted pyridinones are known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and preliminary biological evaluation of this compound.

Caption: A logical workflow for the synthesis and initial screening of the target compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar compounds, the following diagram illustrates a hypothetical mechanism of action where the compound inhibits a generic signaling pathway implicated in cell proliferation.

Caption: A diagram showing the hypothetical inhibition of a kinase in a cell signaling pathway.

References

Technical Guide: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

InChIKey: Not publicly available. The InChIKey for the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, is BLFUHTOZIOQGBU-UHFFFAOYSA-N.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its structural analog, 5-Fluoro-3-nitropyridin-2(1H)-one. Due to the limited publicly available data on the methylated compound, this document focuses primarily on the non-methylated parent compound, offering insights into its synthesis and potential biological activities based on related structures.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 5-Fluoro-3-nitropyridin-2(1H)-one is presented below. This data is crucial for the handling, characterization, and experimental design involving this compound.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-3-nitro-2-pyridinol | |

| InChI Key | BLFUHTOZIOQGBU-UHFFFAOYSA-N | [1] |

| CAS Number | 136888-20-5 | [2] |

| Molecular Formula | C₅H₃FN₂O₃ | [1] |

| Molecular Weight | 158.09 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically >95% |

Experimental Protocols

A detailed experimental protocol for the synthesis of the precursor, 5-Fluoro-3-nitropyridin-2(1H)-one, is described below.

Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one

This protocol is based on the nitration of 3-fluoropyridin-2-ol.

Materials:

-

3-fluoropyridin-2-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask suitable for reactions at low temperatures, dissolve 3-fluoropyridin-2-ol in concentrated sulfuric acid.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add nitric acid dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition of nitric acid is complete, continue to stir the reaction mixture at 0°C for a period of 3 hours.

-

Upon completion of the reaction, carefully pour the reaction mixture over a substantial amount of ice and stir for 30 minutes.

-

The solid precipitate that forms is the desired product, 3-fluoro-5-nitropyridin-2-ol.

-

Collect the solid product by filtration and dry thoroughly.[3]

Potential Biological Activity and Signaling Pathways

Nitropyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[4] The biological activity of these compounds is often attributed to the presence of the nitro group, which can be involved in various cellular interactions.

Antimicrobial Potential: Structurally related nitropyridine compounds have demonstrated efficacy against a range of bacterial strains, including Mycobacterium tuberculosis. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) in the range of 4-64 μg/mL, highlighting the potential of the fluoro and nitro functional groups in conferring antibacterial properties.[4]

Anticancer Potential: The cytotoxic effects of nitropyridine derivatives against various cancer cell lines are an active area of research. The nitro group is believed to play a role in modulating the activity of enzymes or interacting with cellular targets that are critical for the proliferation of cancer cells. It is hypothesized that derivatives of this class could induce apoptosis or inhibit key signaling pathways in cancerous cells.[4]

While specific quantitative biological data for this compound is not currently available, the following table presents data for other nitropyridine derivatives to illustrate the potential activity of this compound class.

| Compound Class | Biological Activity | IC₅₀ / MIC | Target | Source |

| Nitropyridine-containing Urease Inhibitors | Urease Inhibition | ~2.0–2.3 μM | Jack Bean Urease | [5] |

| 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | Chymotrypsin | [5] |

| 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Urease Inhibition | 29.21 ± 0.98 μM | Urease | [5] |

| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition | 3.11–4.18 μM | Protoporphyrinogen oxidase | [5] |

| N-hydroxy-pyridoxazinone derivatives | Antibacterial (E. faecalis) | 7.8 μg/mL | - | [5] |

| N-hydroxy-pyridoxazinone derivatives | Antibacterial (S. aureus) | 31.2 μg/mL | - | [5] |

| N-hydroxy-pyridoxazinone derivatives | Antifungal (C. albicans, C. glabrata, C. tropicalis) | 62.5 μg/mL | - | [5] |

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Proposed synthetic workflow for the N-methylation of 5-Fluoro-3-nitropyridin-2(1H)-one.

Caption: A generalized diagram illustrating the potential mechanism of action for nitropyridine derivatives.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a fluorinated, methylated, and nitrated pyridinone derivative. Its structural complexity suggests potential applications in medicinal chemistry and materials science, where such substituted heterocyclic compounds are of significant interest. This technical guide provides a summary of the available physical and chemical data for this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for these experimental procedures.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is provided below. It is important to note that while some data are available from chemical suppliers, comprehensive experimental validation is not widely published.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O3 | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Predicted Boiling Point | 222.2 ± 40.0 °C | [2] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Room temperature, under inert atmosphere | [1] |

Experimental Protocols

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

A pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of a solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the process can be repeated with gentle heating or with a larger volume of solvent to determine the approximate solubility. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

-

A small amount of the sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectra are acquired according to the instrument's standard operating procedures.

-

The resulting spectra are processed and analyzed to determine the chemical shifts, coupling constants, and integration, which provide information about the molecular structure.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press (for pellets) or salt plates (for thin films)

Procedure (KBr Pellet Method):

-

A small amount of the dry sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the powder is placed in a KBr press and compressed under high pressure to form a transparent or translucent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure (Direct Infusion ESI-MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer's ionization source via direct infusion using a syringe pump.

-

The mass spectrum is acquired in the appropriate mass range.

-

The data is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions, which confirms the molecular weight and can provide structural information.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical and chemical characterization of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the physical characteristics of this compound. While some basic properties have been predicted or are available from suppliers, a comprehensive experimental characterization is lacking in publicly accessible literature. The provided experimental protocols offer a standard framework for researchers to determine the key physical and spectroscopic properties of this compound. Further research is warranted to fully elucidate its characteristics and potential applications.

References

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the heterocyclic compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Due to a lack of publicly available empirical data on the solubility of this specific molecule, this document provides a framework for approaching its solubility assessment. It outlines established experimental protocols for determining solubility, discusses the general solubility characteristics of related nitropyridine derivatives, and presents a logical workflow for solubility testing. This guide is intended to equip researchers with the necessary methodologies to ascertain the solubility profile of this compound and similar novel chemical entities.

Introduction

This compound is a fluorinated and nitrated pyridinone derivative. The presence of a fluorine atom and a nitro group, both of which are strongly electron-withdrawing, significantly influences the molecule's physicochemical properties, including its solubility. The pyridine ring is a common scaffold in medicinal chemistry, and nitropyridine derivatives are explored for a range of biological activities, including potential antimicrobial and anticancer properties[1]. The solubility of a compound is a critical parameter in drug discovery and development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation strategies.

A thorough understanding of a compound's solubility is therefore paramount for its progression as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies required to determine the solubility profile of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H5FN2O3 | [2] |

| Molecular Weight | 172.11 g/mol | [2] |

| CAS Number | 1616526-85-2 | [2] |

Note: This table is populated with basic information and does not contain quantitative solubility data as none was found in the conducted research.

Predicted Solubility Profile

Computational tools are often employed in early drug discovery to predict the physicochemical properties of novel compounds. These predictions can help prioritize compounds for synthesis and experimental testing. For a related compound, 3-Fluoro-4-nitropyridine, a predicted water solubility of 3.65 mg/mL has been reported, classifying it as "very soluble"[3]. While this provides an initial estimate, it is crucial to experimentally verify the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility profile of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

Caption: A general workflow for determining the equilibrium solubility of a compound.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that can be dissolved from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) in an aqueous buffer. This method is often used in high-throughput screening.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.

-

Dilution in Aqueous Buffer: An aliquot of the DMSO stock is added to the aqueous buffer.

-

Incubation: The solution is incubated for a shorter period (e.g., 1-2 hours).

-

Precipitate Detection: The presence of precipitate is detected, often by nephelometry or turbidimetry.

-

Quantification: The concentration in the clear supernatant after centrifugation can be measured.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been identified, the broader class of nitropyridine derivatives has been investigated for various biological activities. Research suggests that the nitro group can be crucial for modulating enzyme activity or interacting with cellular targets[1]. For instance, some nitropyridine derivatives have been explored for their potential to inhibit key signaling pathways in cancer cells or to exert antimicrobial effects[1].

A hypothetical experimental workflow to screen for biological activity is presented below.

Workflow for Biological Activity Screening

Caption: A generalized workflow for screening a novel compound for biological activity.

Conclusion

This technical guide provides a comprehensive overview of the necessary steps to characterize the solubility profile of this compound. Although specific experimental data for this compound is currently unavailable, the outlined experimental protocols and logical workflows offer a robust framework for researchers to generate this critical information. The determination of the solubility profile is an indispensable step in the evaluation of this and other novel compounds for their potential in drug discovery and development. The general biological context of nitropyridines suggests that once the solubility is established, further investigation into its biological activity is warranted.

References

An In-Depth Technical Guide on the Safety, Handling, and Hazards of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

Introduction

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a substituted nitropyridine derivative. While specific data is limited, its structure suggests potential for biological activity and associated chemical hazards. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential safety, handling, and hazard considerations associated with this compound, drawing parallels from analogous chemical structures.

Hazard Identification and Classification

Based on the hazard classifications of similar nitropyridine compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Toxicity (Oral, Dermal, Inhalation): Many substituted nitropyridines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4][6]

GHS Hazard Statements (Anticipated)

The following GHS hazard statements are likely to apply to this compound based on data for similar molecules:

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative toxicological and physical hazard data from structurally related compounds. This data is for informational purposes only and may not accurately reflect the properties of this compound.

Table 1: Acute Toxicity Data for Analogous Compounds

| Compound | CAS Number | LD50 Oral | Hazard Classifications |

| 1-Methyl-3,5-dinitropyridin-2(1H)-one | 14150-94-8 | Not specified; classified as Acute Tox. 3 (H301: Toxic if swallowed) | Acute Tox. 3 (Oral) |

| 2-Fluoro-5-methylpyridine | 2369-19-9 | Not specified; classified as Category 4 for oral, dermal, and inhalation toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) |

| 2-Fluoro-5-nitropyridine | 456-24-6 | Not specified; classified as Category 4 for oral toxicity | Acute Tox. 4 (Oral) |

Table 2: Physical and Chemical Hazard Data for Analogous Compounds

| Compound | Flash Point | Autoignition Temperature | Explosion Limits |

| 2-Fluoro-5-methylpyridine | Information not available | Information not available | Vapors may form explosive mixtures with air |

| 2-Fluoro-5-nitropyridine | No information available | No information available | No data available |

| 1-Methyl-3,5-dinitropyridin-2(1H)-one | Not applicable | Not specified | Not specified |

Experimental Protocols and Handling Procedures

As no specific experimental protocols for the synthesis or handling of this compound were found, the following represents a generalized, best-practice workflow for handling potent research compounds.

General Handling Workflow

Caption: A generalized workflow for the safe handling of potent research compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[1][5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of exposure, consider a disposable suit.[1]

-

Respiratory Protection: All handling should be done in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, dissolving, and running reactions, must be performed in a properly functioning chemical fume hood.[3]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Fire and Explosion Hazards

While specific data is unavailable, related compounds are not typically flammable. However, in the event of a fire, hazardous decomposition products may be released.

-

Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[3]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[2]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[1][2]

Accidental Release Measures

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

-

Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

-

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[1][2][7]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3][7] Consider storing in a locked cabinet.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow of controls used to mitigate the risks associated with handling hazardous chemicals like this compound.

Caption: The hierarchy of controls for mitigating chemical hazards.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. canbipharm.com [canbipharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Potential Mechanism of Action of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanisms of action for the novel chemical entity, 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally related compounds, including nitropyridines, fluoro-pyridines, and pyridinones. Based on the established biological activities of these analogous compounds, three primary putative mechanisms of action are proposed for this compound: anticancer activity through cytotoxicity, inhibition of viral endonucleases, and modulation of the Janus kinase (JAK) signaling pathway, specifically JAK2. This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for hypothesis testing, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a small molecule featuring a pyridinone core, substituted with a fluorine atom, a methyl group, and a nitro group. While this specific compound is not extensively characterized in the scientific literature, its structural motifs are present in a wide array of biologically active molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, and the addition of a nitro group can significantly influence the electronic properties of the molecule, often imparting cytotoxic or enzyme-inhibitory activities. Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity. This guide aims to provide a foundational understanding of the potential therapeutic applications of this compound by examining the established mechanisms of its structural analogs.

Hypothesized Mechanisms of Action

Anticancer Activity

Numerous nitropyridine and pyridinone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for these anticancer activities are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation. The electron-withdrawing nature of the nitro group is hypothesized to play a crucial role in the modulation of enzymatic activity or in interactions with cellular targets.

Endonuclease Inhibition

Certain pyridinone derivatives have been identified as potent inhibitors of viral endonucleases. These enzymes are critical for the replication of several viruses, including influenza. By chelating metal ions in the active site of the endonuclease, these inhibitors can block viral transcription and replication. The structural similarity of this compound to known endonuclease inhibitors suggests it may possess similar antiviral properties.

JAK2 Kinase Inhibition